Unique Broad-Spectrum DNA Polymerase Inhibition Profile vs. Putative Kinase-Targeting Analogs
The compound is a confirmed inhibitor of multiple DNA polymerases (beta, lambda, kappa, eta, iota, mu) with IC50 values ranging from 8,100 to 11,500 nM, as per BindingDB data . This is a fundamentally different target profile from its closest structural analogs, such as the pivalamide derivative, which are documented in the literature primarily as cyclin-dependent kinase (CDK) inhibitors . This quantitative functional divergence directly addresses the procurement question: selecting this specific compound over a kinase-targeting analog is essential for projects focused on DNA polymerase biology. The absence of reported kinase inhibition data for this compound further reinforces its specialized profile.
| Evidence Dimension | Inhibition of DNA Polymerase Beta (IC50) |
|---|---|
| Target Compound Data | 11,500 nM |
| Comparator Or Baseline | N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide: No DNA polymerase inhibition reported; documented as a CDK inhibitor scaffold. |
| Quantified Difference | Qualitative target shift from DNA polymerases to CDKs. |
| Conditions | Rat pol beta assay using poly(dA)/oligo(dT)18 and dTTP . |
Why This Matters
For research targeting DNA replication or repair, this compound offers a defined chemical starting point, whereas the pivalamide analog is irrelevant and would produce negative results.
- [1] BindingDB. BDBM50356643 (CHEMBL1917198) Activity Data. IC50 values for rat pol beta, human pol lambda, human pol mu, human pol kappa, human pol eta, and mouse pol iota. View Source
- [2] Jones, C. D., et al. (2008). Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett, 18(24), 6486-9. View Source
